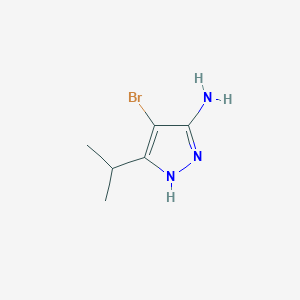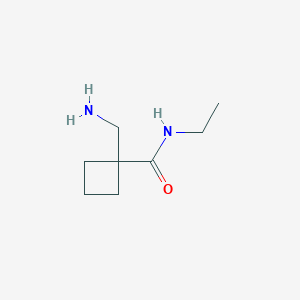![molecular formula C8H9F3N2O B1380344 [3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine CAS No. 1543222-76-9](/img/structure/B1380344.png)
[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine” is a research chemical . It is used for pharmaceutical testing . The molecular formula of this compound is C8H9F3N2O .
Molecular Structure Analysis
The molecular structure of “[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine” has been analyzed in several studies. For instance, compounds with similar structures were confirmed by single-crystal X-ray diffraction analyses .Physical And Chemical Properties Analysis
“[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine” has a molecular weight of 206.17 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .Scientific Research Applications
Synthesis of Novel Schiff Bases for Anticonvulsant Activity : Research by Pandey and Srivastava (2011) in "Medicinal Chemistry Research" discussed the synthesis of novel Schiff bases of 3-aminomethyl pyridine, including derivatives of pyridin-3-yl methanamine, for potential anticonvulsant activities. These compounds were tested for seizures protection in various models, indicating their potential use in medical applications related to neurological disorders (Pandey & Srivastava, 2011).
Catalytic Applications of NCN′ and PCN Pincer Palladacycles : A study by Roffe et al. (2016) in "Organic Chemistry Frontiers" synthesized derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine, which underwent C–H bond activation to afford NCN′ pincer palladacycles. These palladacycles were characterized and found to show good activity and selectivity in catalytic applications (Roffe et al., 2016).
Photocytotoxic Iron(III) Complexes for Cellular Imaging : Basu et al. (2014) in "Chemistry, an Asian Journal," synthesized Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, demonstrating photocytotoxic properties in red light and potential for cellular imaging applications (Basu et al., 2014).
Photo-induced Oxidation of Iron Complexes : Research by Draksharapu et al. (2012) in "Dalton Transactions" investigated the photochemistry of complexes involving 1,1-di(pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine. The study provided insights into the enhancement of the rate of outer sphere electron transfer to oxygen, which could have implications in various chemical processes (Draksharapu et al., 2012).
Detection of Ions in Aqueous Solution : Aggrwal et al. (2021) discussed the synthesis of products formed by reacting 2,3-dibromonaphthalene-1,4-dione with pyridin-2-yl methanamine, highlighting their potential application in selectively detecting Hg and Ni ions (Aggrwal et al., 2021).
Future Directions
Mechanism of Action
Target of Action
A similar compound, 1-((2-(2,2,2-trifluoroethoxy)pyridin-4-yl)methyl)urea derivatives, has been identified as a potent enhancer of potassium channels, specifically the kcnq channels . These channels play a crucial role in maintaining the resting membrane potential and controlling the excitability of neurons.
Mode of Action
If we consider the similar compound mentioned above, it enhances the activity of kcnq channels . This enhancement likely results from an increase in the open probability of the channels, leading to increased potassium ion flow across the cell membrane.
Biochemical Pathways
The enhancement of kcnq channels can have downstream effects on neuronal excitability and neurotransmission .
Result of Action
The enhancement of kcnq channels by similar compounds can lead to a decrease in neuronal excitability, which may have therapeutic effects in conditions characterized by increased neuronal excitability, such as epilepsy and certain neurodegenerative diseases .
properties
IUPAC Name |
[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)5-14-7-4-13-2-1-6(7)3-12/h1-2,4H,3,5,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLYVWQBTJMWEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CN)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methylbicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1380261.png)

![3-{Bicyclo[3.1.0]hexan-3-yl}-1,2-oxazol-5-amine](/img/structure/B1380265.png)


![5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1380268.png)







